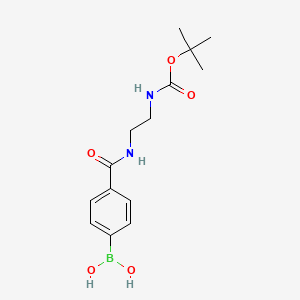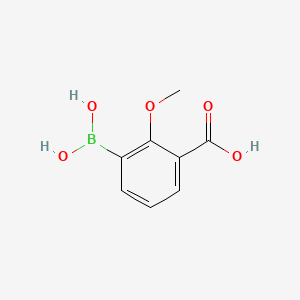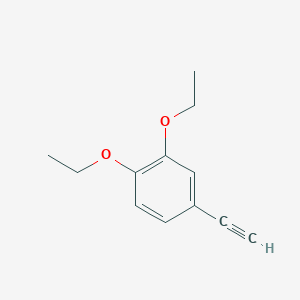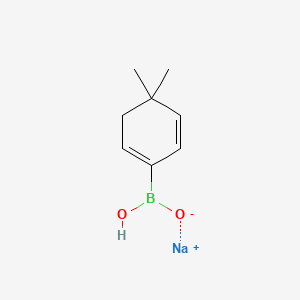
(2-Bromo-3-fluorophenyl)methanol
Übersicht
Beschreibung
“(2-Bromo-3-fluorophenyl)methanol” is a chemical compound with the molecular formula C7H6BrFO. It has a molecular weight of 205.03 . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The molecular structure of “(2-Bromo-3-fluorophenyl)methanol” can be represented by the InChI code: 1S/C7H6BrFO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2 . This indicates that the molecule consists of a phenyl ring with bromo and fluoro substituents at the 2nd and 3rd positions, respectively, and a methanol group attached to the phenyl ring.
Physical And Chemical Properties Analysis
“(2-Bromo-3-fluorophenyl)methanol” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
(2-Bromo-3-fluorophenyl)methanol: is a valuable building block in organic synthesis. It can be used to construct complex molecules due to its reactive bromo and fluoro substituents. For instance, it can undergo nucleophilic substitution reactions where the bromine atom is replaced by another nucleophile, or it can participate in coupling reactions to form biaryl structures, which are common in pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, (2-Bromo-3-fluorophenyl)methanol is used to synthesize potential therapeutic agents. Its structure is a key intermediate in the preparation of molecules with anti-inflammatory, analgesic, and antipyretic properties. The presence of the fluorine atom often increases the biological activity of the compound due to its electronegativity and small size .
Material Science
This compound can be utilized in material science for the development of novel materials. Its incorporation into polymers can enhance the properties of materials, such as thermal stability and resistance to degradation. It can also be used to modify surface properties of materials to improve adhesion or to create hydrophobic surfaces .
Catalysis
(2-Bromo-3-fluorophenyl)methanol: can serve as a ligand precursor in catalysis. By forming complexes with metals, it can be used in catalytic cycles for various organic transformations, such as oxidation reactions, carbon-carbon bond-forming reactions, and more. The fluorine atom can influence the electronic properties of the catalyst, potentially improving its efficiency .
Analytical Chemistry
In analytical chemistry, derivatives of (2-Bromo-3-fluorophenyl)methanol can be used as standards or reagents. For example, it can be used in the calibration of analytical instruments like NMR, HPLC, LC-MS, and UPLC to ensure accurate measurements of other compounds .
Agricultural Chemistry
The bromo and fluoro groups in (2-Bromo-3-fluorophenyl)methanol make it a candidate for the synthesis of agrochemicals. It can be used to create pesticides, herbicides, and fungicides that require specific halogenated aromatic structures for their biological activity .
Environmental Science
In environmental science, this compound can be studied for its degradation patterns and environmental fate. Understanding how it breaks down in the environment can help in assessing its potential impact and in designing more eco-friendly derivatives .
Computational Chemistry
Lastly, (2-Bromo-3-fluorophenyl)methanol can be used in computational chemistry for molecular modeling. Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can use it to simulate its interactions with other molecules, which is crucial in drug design and materials engineering .
Safety and Hazards
“(2-Bromo-3-fluorophenyl)methanol” is classified under the GHS07 hazard pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P362 (Take off contaminated clothing), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Eigenschaften
IUPAC Name |
(2-bromo-3-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBLBANWTOEASN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-3-fluorophenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(4-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid](/img/structure/B1438473.png)





![2'-Benzyloxy[1,1-biphenyl]-2-amine hydrochloride](/img/structure/B1438483.png)





![2'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1438493.png)